

Understanding the selectivity profile of CC-930

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CC-930

Cat. No.: B1684340

[Get Quote](#)

An In-Depth Technical Guide to the Selectivity Profile of CC-930

Introduction

CC-930, also known as Tanzisertib, is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of the c-Jun N-terminal kinases (JNK).[1][2][3] Developed as a potential therapeutic agent for fibrotic and inflammatory diseases such as Idiopathic Pulmonary Fibrosis (IPF), **CC-930** targets a key signaling pathway involved in inflammation, apoptosis, and fibrosis.[2][4][5] This technical guide provides a comprehensive overview of the selectivity profile of **CC-930**, detailing its inhibitory activity against its primary targets and a broader range of kinases, the experimental methods used for these determinations, and the signaling context of its mechanism of action.

Quantitative Kinase Inhibition Profile

The inhibitory activity of **CC-930** has been characterized against the three JNK isoforms and other related kinases. The compound shows high potency against all JNK isoforms, with a notable bias towards JNK2.[1][4][6] Its selectivity against other MAP kinases, such as ERK1 and p38 α , is significantly lower.[1][7]

Table 1: **CC-930** Inhibition Constants (IC₅₀ & K_i)

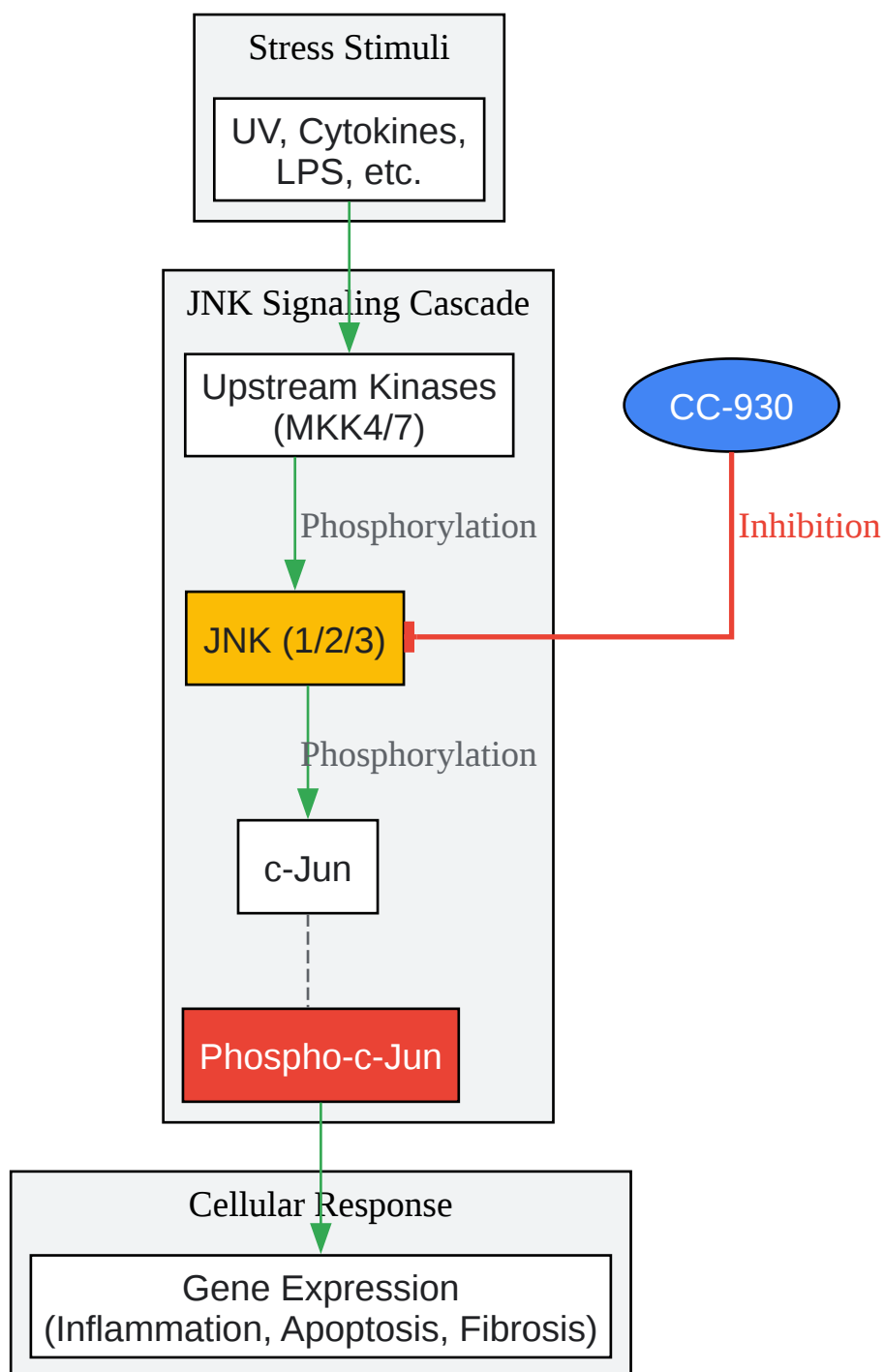
Target Kinase	IC ₅₀ (nM)	K _i (nM)	Fold Selectivity vs. JNK2 (IC ₅₀)
JNK1	61[1][8][9]	44 ± 3[1][3][7]	12.2x
JNK2	5[1][3]	6.2 ± 0.6[1][7]	1x
JNK3	5[1][3]	N/A	1x
ERK1	480[1][3][7]	N/A	96x
p38α	3400[1][3][7]	N/A	680x
EGFR	380[1]	N/A	76x

Broad Kinase Panel Selectivity

To assess its broader selectivity, **CC-930** was tested against a large panel of 240 different kinases. In this screening, it demonstrated remarkable selectivity. At a concentration of 3 μM, the only non-MAP kinase that was inhibited by more than 50% was the Epidermal Growth Factor Receptor (EGFR), with an IC₅₀ of 0.38 μM.[1] Furthermore, when evaluated against a panel of 75 receptors, ion channels, and neurotransmitter transporters at a concentration of 10 μM, **CC-930** did not show significant inhibition (greater than 50%) of any target.[1] The compound also does not significantly inhibit CYP P450 enzymes.[1][6]

JNK Signaling Pathway and CC-930 Inhibition

JNKs are stress-activated protein kinases that play a crucial role in cellular responses to various stimuli, including cytokines and environmental stress.[4] Activation of the JNK pathway leads to the phosphorylation of several downstream substrates, most notably the transcription factor c-Jun.[1][5] Phosphorylated c-Jun (phospho-c-Jun) then regulates the expression of genes involved in processes like inflammation, cell death, and fibrosis.[4] **CC-930** acts by competitively inhibiting ATP binding to JNK, thereby preventing the phosphorylation of c-Jun and blocking the downstream signaling cascade.[1][7]



[Click to download full resolution via product page](#)

Caption: JNK signaling pathway and the inhibitory action of **CC-930**.

Experimental Protocols

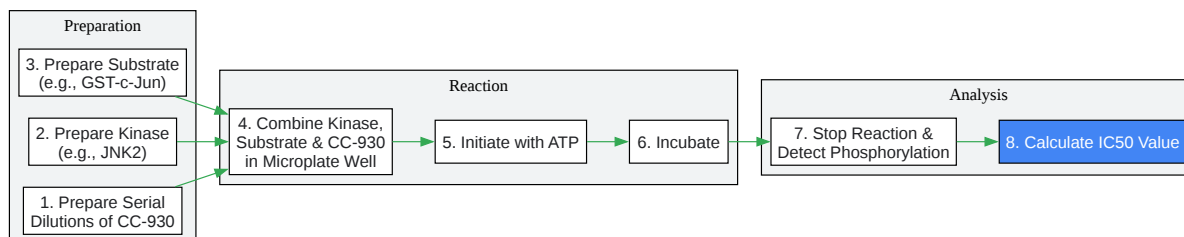
The selectivity profile of **CC-930** was established using a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Biochemical Kinase Assay

This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. It is the primary method for determining IC_{50} and K_i values.

Methodology:

- Kinase Preparation: Purified, active JNK enzyme is diluted in assay buffer.
- Compound Preparation: **CC-930** is serially diluted to a range of concentrations.
- Reaction Mixture: The kinase, a specific substrate (e.g., GST-c-Jun), and the inhibitor (**CC-930**) are combined in the wells of a microtiter plate.[\[1\]](#)
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often radio-labeled (e.g., $[\gamma\text{-}^{33}\text{P}]\text{ATP}$), at a concentration near the K_m for the specific kinase.[\[10\]](#)
- Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 20-30 minutes at 30°C).[\[10\]](#)
- Termination and Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. This can be achieved by capturing the substrate on a filter and measuring incorporated radioactivity or by using phosphorylation-specific antibodies in a non-radioactive format like a DELFIA assay.[\[1\]](#)
- Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the inhibitor concentration. The IC_{50} value is calculated from the resulting dose-response curve.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vitro biochemical kinase assay.

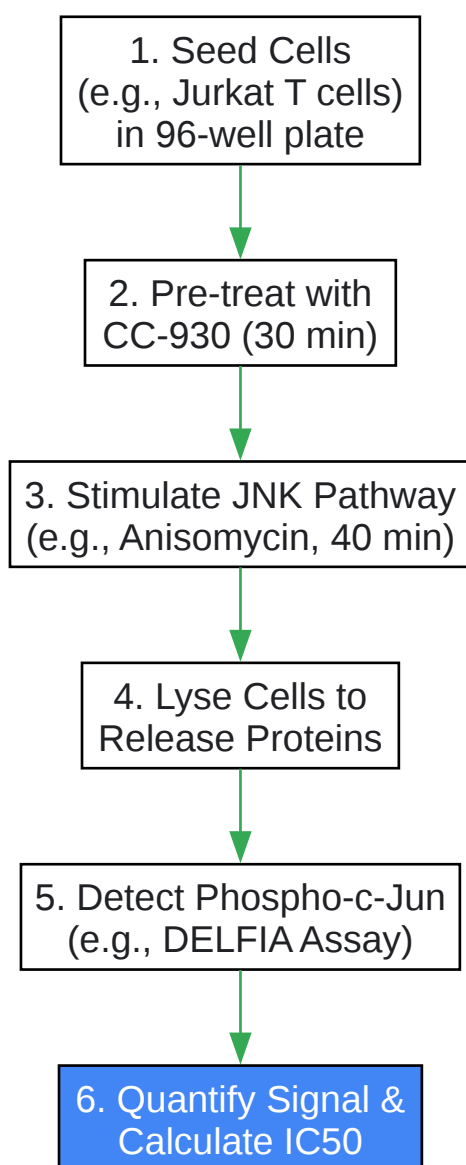
Cell-Based Phospho-c-Jun Inhibition Assay

This assay measures the ability of **CC-930** to inhibit JNK activity within a cellular context by quantifying the level of the direct downstream target, phospho-c-Jun.

Methodology:

- **Cell Culture:** Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T cells are cultured in 96-well plates.^[1]
- **Inhibitor Pre-treatment:** Cells are pre-incubated with various concentrations of **CC-930** for a specified time (e.g., 30 minutes).^[1]
- **JNK Pathway Stimulation:** The JNK pathway is activated by treating the cells with a stimulant such as anisomycin or a combination of phorbol-12-myristate-13-acetate (PMA) and phytohemagglutinin (PHA).^[1]
- **Cell Lysis:** After stimulation (e.g., 40 minutes), the reaction is stopped and the cells are lysed to release intracellular proteins.^[1]

- **Detection of Phospho-c-Jun:** The amount of phosphorylated c-Jun in the cell lysate is measured. A common method is a solid-phase sandwich immunoassay (e.g., DELFIA), where a capture antibody binds the total c-Jun protein and a labeled detection antibody specifically recognizes the phosphorylated form.[1]
- **Data Analysis:** The signal from the detection antibody is measured, and the IC₅₀ value is determined by plotting the inhibition of c-Jun phosphorylation against the concentration of **CC-930**. For example, **CC-930** inhibits the formation of phospho-cJun in stimulated human PBMCs with an IC₅₀ of 1 μM.[1][8][9]



[Click to download full resolution via product page](#)

Caption: Workflow for a cell-based phospho-c-Jun inhibition assay.

Summary and Conclusion

CC-930 (Tanzisertib) is a highly potent inhibitor of all three JNK isoforms, demonstrating a clear selectivity bias for JNK2.[1][4] Its selectivity is further highlighted by its minimal activity against other MAP kinases like ERK1 and p38 α , and its clean profile across a broad panel of 240 kinases, with EGFR being the only notable off-target.[1] The compound effectively blocks the JNK signaling pathway in cellular models, preventing the phosphorylation of the key downstream effector c-Jun.[1][9] While **CC-930** showed promise in preclinical models and early clinical studies for IPF, its development was ultimately discontinued due to an unfavorable benefit/risk profile, including elevations in liver enzymes at higher doses.[5][6][11] Nevertheless, the detailed characterization of its selectivity profile serves as a valuable case study for the development of targeted kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanzisertib (CC-930) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and inflammatory indications| Buy Tanzisertib (CC-930) from Supplier InvivoChem [invivochem.com]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 5. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tanzisertib | JNK | TargetMol [targetmol.com]

- 10. benchchem.com [benchchem.com]
- 11. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the selectivity profile of CC-930]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684340#understanding-the-selectivity-profile-of-cc-930]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com